2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-19-12-5-3-2-4-6-12/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSFRVRPGVQGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves a multi-step processThe reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
the principles of scale-up synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
Anti-Cancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anti-cancer activities. For instance, the inhibition of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis, has been observed with related compounds. The structural modifications of pyrazolo[1,5-a]pyrimidine derivatives can enhance their efficacy against various cancer types.
Case Study : A study by Chui et al. demonstrated that certain pyrazolo[1,5-a][1,3,5]triazines showed significant TP inhibitory activity, suggesting that similar modifications in 2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol could yield effective anti-cancer agents .
Enzyme Inhibition
The compound's structural characteristics allow it to act as an enzyme inhibitor. In particular, it has been noted for its ability to selectively inhibit DNA gyrase, which is crucial for bacterial DNA replication but absent in humans. This selectivity makes it a potential candidate for antibacterial therapies.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| This compound | Thymidine Phosphorylase | Competitive | |
| Related Pyrazolo Compounds | DNA Gyrase | Selective |
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may have neuroprotective effects beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of neurotransmitter systems and reduction of oxidative stress are proposed mechanisms behind these effects.
Case Study : A QSAR (Quantitative Structure-Activity Relationship) study indicated that specific structural features of pyrazolo compounds correlate with neuroprotective activity against oxidative stress . This insight could guide the design of more effective neuroprotective agents based on the core structure of this compound.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical pathways involving the functionalization of pyrazolo and pyrimidine scaffolds. The ability to modify this compound's structure allows researchers to tailor its biological activity for specific therapeutic applications.
Synthesis Pathways :
- Annulation reactions combining pyrazole and pyrimidine rings.
- Functional group modifications to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Key Modifications
- Propargylation : Reaction with propargyl bromide introduces alkyne functionalities, enabling click chemistry for glycohybrid synthesis .
- Chlorination : Treatment with POCl3 converts the hydroxyl group to a chloro substituent, enhancing reactivity for further derivatization .
Comparison with Structural Analogs
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxyl group at position 7 enhances aqueous solubility (e.g., 0.5 mg/mL for parent compound) compared to chloro or trifluoromethyl analogs .
- Metabolic Stability : Arylthio groups (e.g., PhS-CH₂) are prone to oxidative metabolism, reducing bioavailability. Fluorination (as in compound 14) mitigates this issue .
CXCR2 Antagonism
The parent compound showed moderate CXCR2 antagonism (IC₅₀ ~100 nM) in inflammatory models. Optimization to triazolo derivative 14 improved potency 30-fold (IC₅₀: 3 nM) by enhancing hydrophobic interactions with the receptor’s binding pocket .
Anticancer Potential
Glycohybrids synthesized via propargylation showed enhanced tumor targeting in preclinical models .
Biological Activity
2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₃N₃OS
- Molecular Weight : 273.34 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, modifications in substituents can lead to enhanced efficacy against various cancer cell lines. The introduction of specific functional groups has been shown to increase potency and selectivity:
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| Compound A | 0.6 ± 0.1 | TrkA |
| Compound B | 7.7 ± 0.5 | TrkB |
| Compound C | 4.9 ± 0.2 | TrkC |
In a study focusing on the anticancer activity of related compounds, it was found that certain derivatives could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, particularly in MCF-7 and HepG-2 lines .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases. For example, compounds derived from the pyrazolo[1,5-a]pyrimidine framework have demonstrated potent inhibition of TrkA with IC₅₀ values as low as 1.7 nM, indicating a strong potential for therapeutic applications in cancers driven by neurotrophic receptor tyrosine kinases (NTRK) .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how different substituents affect biological activity:
- Substituent Effects : The presence of an amide bond or specific heterocyclic moieties at strategic positions significantly enhances activity.
- Functional Group Modifications : Variations such as incorporating methoxy or sulfonyl groups have been associated with improved selectivity and potency.
- Binding Interactions : The pyrazolo[1,5-a]pyrimidine core facilitates crucial interactions with target proteins that influence binding affinity and metabolic stability .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound could effectively inhibit tumor growth in xenograft models by targeting specific pathways involved in cell proliferation .
- Inhibition of Kinase Activity : Another study showcased the effectiveness of a related compound in inhibiting TrkA in cellular assays, leading to reduced viability in cancer cell lines expressing high levels of this receptor .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing pyrazolo[1,5-a]pyrimidine derivatives like 2-methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol?
- Methodological Answer : A common approach involves cyclocondensation of 5-amino-3-substituted pyrazoles with β-diketones or enones. For example, refluxing 5-methyl-3-amino-1H-pyrazole with trifluoromethylated enones in acetic acid (16 h, 79% yield) followed by recrystallization (hexane) produces crystalline products suitable for structural analysis . Solvent selection (e.g., chloroform for extraction) and purification via column chromatography (petroleum ether/ethyl acetate) are critical for yield optimization .
Q. How can the planarity and stereoelectronic properties of the pyrazolo[1,5-a]pyrimidine core influence biological activity?
- Methodological Answer : X-ray crystallography reveals that the pyrazolo[1,5-a]pyrimidine ring is nearly planar (max deviation: 0.014 Å), with substituents like the 4-tolyl group forming dihedral angles (~14°) that modulate π-π stacking and van der Waals interactions . Planarity enhances binding to flat enzymatic pockets (e.g., COX-2), while electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .
Q. What spectroscopic techniques are most reliable for characterizing substituent effects in this scaffold?
- Methodological Answer : Use a combination of H/C NMR to identify substituent-induced chemical shifts (e.g., trifluoromethyl at δ ~110–120 ppm in C) . IR spectroscopy detects functional groups like NH (~3400 cm), while HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 254.1042) . Cross-validate with single-crystal X-ray diffraction for absolute configuration .
Advanced Research Questions
Q. How can conflicting crystallographic data on dihedral angles between fused rings be resolved?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 0.84° vs. 1.31° ) arise from substituent steric effects. Employ high-resolution X-ray data (R factor <0.06) and refine using riding models for H-atoms. Computational methods (DFT) can predict preferred conformations and compare with experimental data to resolve ambiguities .
Q. What strategies optimize the biological activity of analogs targeting enzyme inhibition (e.g., phosphodiesterases)?
- Methodological Answer : Introduce electron-deficient groups (e.g., trifluoromethyl at position 7) to enhance binding to hydrophobic enzyme pockets . For selectivity, modify the phenylsulfanyl group at position 5 with halogens (e.g., 4-fluorophenyl in ) to reduce off-target interactions. Use enzymatic assays (IC) with recombinant proteins and validate via molecular docking .
Q. How do solvent and reaction conditions impact regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at position 7, while acidic conditions (acetic acid) promote cyclization . For example, heating 4-aminopyrazole-3-carbonitrile with ammonium acetate in acetonitrile/DMF (120°C, 2 h) yields 7-amino derivatives with >70% regioselectivity . Monitor reaction progress via TLC (CHCl/MeOH) to isolate regioisomers.
Q. What mechanistic insights explain contradictory biological activity data in similar analogs?
- Methodological Answer : Discrepancies in antifungal vs. antitrypanosomal activity may stem from cellular uptake differences. Perform logP measurements (e.g., trifluoromethyl increases hydrophobicity by ~0.5 units ) and correlate with cell permeability assays (Caco-2). Use CRISPR-edited cell lines to identify target-specific resistance mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
